Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 4-chlorophenoxyacetamido substituent at position 2 and an ethoxycarbonyl group at position 6 of the benzothiazole core. This compound is synthesized through multi-step reactions involving nucleophilic substitution, cyclization, and condensation. Key intermediates include ethyl 2-(4-chlorophenoxy)acetate, which is prepared via KI-catalyzed reactions between 4-chlorophenol and ethyl 2-chloroacetate under reflux . Subsequent hydrazide formation and cyclization under alkaline conditions yield the benzothiazole scaffold. Microwave-assisted synthesis has been shown to enhance reaction efficiency, achieving higher yields (e.g., 35–45%) and shorter reaction times (15 minutes at 90 °C) compared to conventional methods .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-2-24-17(23)11-3-8-14-15(9-11)26-18(20-14)21-16(22)10-25-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAVOVQBROYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Acetamido Group Addition: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the chlorophenoxy group.
Reduction: Reduced derivatives, potentially affecting the acetamido or ester groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The acetamido group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .
Comparison with Similar Compounds
Benzothiazole Derivatives
- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6): This analogue lacks the 4-chlorophenoxyacetamido group but retains the ethoxycarbonyl moiety at position 4. Its structural simplicity results in lower molecular weight and polarity compared to the target compound. Similarity score: 0.87 .
- Similarity score: 0.86 .
Heterocyclic Analogues
- Compound 12 Series (Benzo[d]oxazole derivatives): These compounds, such as 12c–12h, replace the benzothiazole core with a benzo[d]oxazole ring. However, these derivatives exhibit significant cytotoxicity against HepG2 cells (IC₅₀ values in the low micromolar range) and modulate apoptosis-related proteins (BAX, Bcl-2, Caspase-3) .
- N-(3-(2-(4-Chlorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-2-cyclobutan-1-carboxamide: This bicyclopentane-containing analogue shares the 4-chlorophenoxyacetamido group but incorporates a rigid bicyclic scaffold.
Key Intermediate Comparison
- Hydrazinylacetamide Intermediates: The target compound utilizes 2-(4-chlorophenoxy)acetohydrazide, cyclized under alkaline conditions . In contrast, pyrazole derivatives (e.g., compound 4) are synthesized via condensation with diethyl ethoxymethylenemalonate, emphasizing the role of electron-deficient intermediates in heterocycle formation .
Cytotoxicity and Apoptosis Modulation
Structural Determinants of Bioactivity
- 4-Chlorophenoxy Group: Enhances lipophilicity and membrane permeability, as seen in the bicyclopentane derivative’s cellular uptake .
- Benzothiazole vs.
Biological Activity
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound features a benzo[d]thiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The incorporation of the 4-chlorophenoxy group enhances its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor , which is significant in the context of neurodegenerative diseases like Alzheimer's. Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving synaptic transmission and cognitive function.
3.1 Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance, thiazole derivatives have been reported to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell walls or inhibit essential enzymes.
3.2 Anticancer Activity
The benzo[d]thiazole moiety is also associated with anticancer effects. Research indicates that derivatives containing this structure can induce apoptosis in cancer cells by activating specific signaling pathways. This compound may exhibit similar effects, although detailed studies are required to confirm its efficacy.
4. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Acetylcholinesterase Inhibition : A series of thiazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase. One compound demonstrated an IC50 value of 2.7 µM, indicating potent activity against this enzyme . It is hypothesized that this compound may share similar inhibitory properties due to structural similarities.
- Antimicrobial Studies : Research involving thiazole derivatives has shown promising results against various bacterial strains, suggesting that modifications in the side chains can enhance antibacterial activity . This indicates a potential pathway for optimizing the biological activity of this compound.
5. Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
